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Introduction
Vanzacaftor (VX-121) is a novel cystic fibrosis transmembrane conductance regulator (CFTR)

corrector developed by Vertex Pharmaceuticals. It is a key component of a once-daily triple

combination therapy, alongside tezacaftor and the potentiator deutivacaftor. This new

combination aims to provide enhanced clinical benefit for individuals with cystic fibrosis (CF) by

improving the function of the defective CFTR protein. This technical guide provides a detailed

overview of the early-phase clinical trial results for Vanzacaftor, focusing on the initial safety,

tolerability, and efficacy data that formed the basis for its later-stage development. Quantitative

data is presented in structured tables, and key experimental protocols and biological pathways

are visualized to facilitate a deeper understanding of the core data.

Mechanism of Action
The triple combination therapy featuring Vanzacaftor is designed to restore the function of the

CFTR protein, which is responsible for regulating ion and water transport across cell

membranes. In individuals with CF, mutations in the CFTR gene lead to a misfolded and

dysfunctional protein. Vanzacaftor and tezacaftor are CFTR correctors that bind to the

misfolded CFTR protein, helping it to fold correctly and traffic to the cell surface. Deutivacaftor

is a CFTR potentiator that increases the channel opening probability of the CFTR protein at the

cell surface, thereby enhancing chloride transport. The synergistic action of these three

components leads to a significant improvement in CFTR function.
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Mechanism of Action of Vanzacaftor Triple Combination Therapy.

Early-Phase Clinical Trial Program
The early clinical development of Vanzacaftor included Phase 1 studies in healthy volunteers

and Phase 2 studies in individuals with CF. These trials were designed to assess the safety,
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tolerability, pharmacokinetics, and preliminary efficacy of Vanzacaftor as part of a triple

combination regimen.

Phase 1/2 Study (NCT03768089)
This initial study evaluated Vanzacaftor in both healthy subjects and individuals with CF. The

trial included single and multiple ascending dose cohorts to determine the safety and

pharmacokinetic profile of Vanzacaftor. One of the cohorts in CF patients evaluated

Vanzacaftor 10 mg in combination with tezacaftor 100 mg and ivacaftor 150 mg for 14 days.

While detailed quantitative pharmacokinetic data from this specific early study is not publicly

available, the results informed the dose selection for the subsequent Phase 2 trials.

Phase 2 Program
Two key Phase 2 trials, NCT03911713 and NCT03912233, provided the first robust evidence

of the safety and efficacy of the Vanzacaftor-based triple combination therapy in adults with

CF.[1][2]

The Phase 2 program consisted of two randomized, double-blind, controlled studies.[1][2]

Study NCT03911713: This was a proof-of-concept study in participants with CF who were

either homozygous for the F508del mutation (F/F genotype) or heterozygous for the F508del

mutation and a minimal function mutation (F/MF genotype).[1]

Part 1 (F/MF genotype): Participants were randomly assigned to receive Vanzacaftor at

doses of 5 mg, 10 mg, or 20 mg in combination with tezacaftor and deutivacaftor, or a

triple placebo, for 4 weeks.[1]

Part 2 (F/F genotype): Following a 4-week run-in with tezacaftor-ivacaftor, participants

were randomized to receive either Vanzacaftor 20 mg in combination with tezacaftor-

deutivacaftor or continue with tezacaftor-ivacaftor for 4 weeks.[1]

Study NCT03912233: This study evaluated different doses of deutivacaftor as monotherapy

in participants with CFTR gating mutations to select the optimal dose for the triple

combination.[1][2]
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The primary endpoints for the Vanzacaftor combination study were safety and tolerability, and

the absolute change in percent predicted forced expiratory volume in one second (ppFEV1)

from baseline to day 29.[1] Secondary endpoints included the absolute change in sweat

chloride concentration and the Cystic Fibrosis Questionnaire-Revised (CFQ-R) respiratory

domain score.[1]

Screening & Enrollment

Randomization & Treatment

Endpoint Assessment (Day 29)

CF Patients (F/F or F/MF Genotype) Randomization

Vanzacaftor (5, 10, or 20 mg) + Tezacaftor + Deutivacaftor

Tezacaftor-Ivacaftor

Triple Placebo

Safety & Tolerability
Absolute Change in ppFEV1

Absolute Change in Sweat Chloride
Change in CFQ-R Score
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Simplified Workflow for the Phase 2 Vanzacaftor Combination Study.

Quantitative Data Summary
The following tables summarize the key quantitative results from the Phase 2 clinical trials of

the Vanzacaftor triple combination therapy.

Table 1: Efficacy Results in Participants with F/F Genotype (NCT03911713, Part 2)[1][2]
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Treatment Group (n)
Baseline (on Tezacaftor-
Ivacaftor)

Mean Change from
Baseline at Day 29

Absolute Change in ppFEV1

(percentage points)

Vanzacaftor (20 mg) triple

combo (18)
- 15.9 (95% CI: 11.3 to 20.6)

Tezacaftor-Ivacaftor (10) - -0.1 (95% CI: -6.4 to 6.1)

Absolute Change in Sweat

Chloride (mmol/L)

Vanzacaftor (20 mg) triple

combo (18)
- -45.5 (95% CI: -49.7 to -41.3)

Tezacaftor-Ivacaftor (10) - -2.6 (95% CI: -8.2 to 3.1)

Absolute Change in CFQ-R

Respiratory Domain Score

Vanzacaftor (20 mg) triple

combo (18)
- 19.4 (95% CI: 10.5 to 28.3)

Tezacaftor-Ivacaftor (10) - -5.0 (95% CI: -16.9 to 7.0)

Table 2: Safety and Tolerability[1][2]

Adverse Event Vanzacaftor Triple Combination Group

Most Common Adverse Events Cough, increased sputum, headache

Serious Adverse Events

One participant experienced an infective

pulmonary exacerbation. Another participant

had a serious rash leading to treatment

discontinuation.

Note: The majority of adverse events were reported as mild or moderate in severity.
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Conclusion
The early-phase clinical trials of Vanzacaftor in a triple combination regimen with tezacaftor

and deutivacaftor demonstrated a favorable safety and tolerability profile. The preliminary

efficacy data from the Phase 2 studies showed substantial improvements in lung function,

CFTR function as measured by sweat chloride concentration, and respiratory symptoms in

individuals with CF.[1][2] These encouraging results supported the progression of the

Vanzacaftor triple combination therapy into later-stage Phase 3 clinical development.[3] The

findings from these early trials have been foundational in establishing the potential of this once-

daily regimen to offer enhanced clinical benefits for the CF community.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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